molecular formula C15H13N3O2S B2485793 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034269-67-3

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2485793
CAS No.: 2034269-67-3
M. Wt: 299.35
InChI Key: FAIRAFHSJUAQGB-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridine derivative.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a methyl group and then coupled with the isoxazole derivative using a palladium-catalyzed cross-coupling reaction.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the isoxazole with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile platform for chemical modifications and potential biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIRAFHSJUAQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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